molecular formula C27H32N2O4 B11126944 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11126944
M. Wt: 448.6 g/mol
InChI Key: DQSWCOQEVIDKDJ-BZZOAKBMSA-N
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Description

1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzofuran and pyrrolone intermediates, followed by their coupling under controlled conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing quality control measures to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(DIETHYLAMINO)ETHYL]-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-THIONE

Uniqueness

The uniqueness of 1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-4-(2-METHYL-2,3-DIHYDRO-1-BENZOFURAN-5-CARBONYL)-5-[4-(PROPAN-2-YL)PHENYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer unique chemical and biological properties

Properties

Molecular Formula

C27H32N2O4

Molecular Weight

448.6 g/mol

IUPAC Name

(4Z)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H32N2O4/c1-16(2)18-6-8-19(9-7-18)24-23(26(31)27(32)29(24)13-12-28(4)5)25(30)20-10-11-22-21(15-20)14-17(3)33-22/h6-11,15-17,24,30H,12-14H2,1-5H3/b25-23-

InChI Key

DQSWCOQEVIDKDJ-BZZOAKBMSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCN(C)C)C4=CC=C(C=C4)C(C)C)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC=C(C=C4)C(C)C)O

Origin of Product

United States

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